Cas no 31462-55-2 (4-Fluoro-Pyrimidine)

4-Fluoro-Pyrimidine 化学的及び物理的性質
名前と識別子
-
- 4-Fluoropyrimidine
- 4-fluoroindole
- AG-F-04888
- CTK1C1870
- FT-0657256
- NF10245
- PubChem13598
- Pyrimidine, 4-fluoro-
- SureCN2049843
- E86814
- DTXSID90598921
- SB55534
- 31462-55-2
- 6-fluoropyrimidine
- MFCD16294306
- 4-Fluoro-Pyrimidine
-
- MDL: MFCD16294306
- インチ: InChI=1S/C4H3FN2/c5-4-1-2-6-3-7-4/h1-3H
- InChIKey: ZBCSZYVDLLOFMU-UHFFFAOYSA-N
- ほほえんだ: C1=CN=CN=C1F
計算された属性
- せいみつぶんしりょう: 98.02809
- どういたいしつりょう: 98.028
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 57.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): _0.1
- トポロジー分子極性表面積: 25.8A^2
じっけんとくせい
- 密度みつど: 1.225
- ふってん: 128.988 °C at 760 mmHg
- フラッシュポイント: 31.811 °C
- 屈折率: 1.472
- PSA: 25.78
- LogP: 0.61570
4-Fluoro-Pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D683816-5g |
Pyrimidine, 4-fluoro- |
31462-55-2 | 95% | 5g |
$2990 | 2024-08-03 | |
TRC | F256880-500mg |
4-Fluoro-pyrimidine |
31462-55-2 | 500mg |
$689.00 | 2023-05-18 | ||
TRC | F256880-1g |
4-Fluoro-pyrimidine |
31462-55-2 | 1g |
$ 1200.00 | 2023-09-07 | ||
eNovation Chemicals LLC | D683816-1g |
Pyrimidine, 4-fluoro- |
31462-55-2 | 95% | 1g |
$855 | 2024-08-03 | |
eNovation Chemicals LLC | D683816-2g |
Pyrimidine, 4-fluoro- |
31462-55-2 | 95% | 2g |
$1590 | 2025-02-25 | |
eNovation Chemicals LLC | D683816-5g |
Pyrimidine, 4-fluoro- |
31462-55-2 | 95% | 5g |
$2990 | 2025-02-25 | |
eNovation Chemicals LLC | D683816-1g |
Pyrimidine, 4-fluoro- |
31462-55-2 | 95% | 1g |
$855 | 2025-02-25 | |
eNovation Chemicals LLC | D579114-5g |
Pyrimidine, 4-fluoro- |
31462-55-2 | 95% | 5g |
$1750 | 2025-02-28 | |
TRC | F256880-100mg |
4-Fluoro-pyrimidine |
31462-55-2 | 100mg |
$155.00 | 2023-05-18 | ||
eNovation Chemicals LLC | Y1052848-1g |
4-Fluoropyrimidine |
31462-55-2 | 95% | 1g |
$855 | 2024-06-03 |
4-Fluoro-Pyrimidine 関連文献
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Kseniya N. Sedenkova,Elena B. Averina,Yuri K. Grishin,Julia V. Kolodyazhnaya,Victor B. Rybakov,Tamara S. Kuznetsova,Audrey Hughes,Gabriel dos Passos Gomes,Igor V. Alabugin,Nikolay S. Zefirov Org. Biomol. Chem. 2017 15 9433
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Kseniya N. Sedenkova,Evgenia V. Dueva,Elena B. Averina,Yuri K. Grishin,Dmitry I. Osolodkin,Liubov I. Kozlovskaya,Vladimir A. Palyulin,Evgenii N. Savelyev,Boris S. Orlinson,Ivan A. Novakov,Gennady M. Butov,Tamara S. Kuznetsova,Galina G. Karganova,Nikolay S. Zefirov Org. Biomol. Chem. 2015 13 3406
-
Rodrigo Ormazábal-Toledo,Sebastián Richter,Andrés Robles-Navarro,Boris Maulén,Ricardo A. Matute,Sebastián Gallardo-Fuentes Org. Biomol. Chem. 2020 18 4238
4-Fluoro-Pyrimidineに関する追加情報
4-Fluoro-Pyrimidine (CAS No. 31462-55-2): A Comprehensive Overview
4-Fluoro-Pyrimidine (CAS No. 31462-55-2) is a versatile and important compound in the field of medicinal chemistry and pharmaceutical research. This fluorinated pyrimidine derivative has gained significant attention due to its unique chemical properties and potential applications in drug discovery and development. In this article, we will delve into the chemical structure, synthesis, biological activities, and recent advancements in the research of 4-Fluoro-Pyrimidine.
Chemical Structure and Synthesis
The chemical structure of 4-Fluoro-Pyrimidine is characterized by a pyrimidine ring with a fluorine atom at the 4-position. This substitution imparts unique electronic and steric properties to the molecule, making it an attractive building block for the synthesis of various bioactive compounds. The synthesis of 4-Fluoro-Pyrimidine can be achieved through several methods, including nucleophilic substitution reactions and transition metal-catalyzed couplings.
One common synthetic route involves the reaction of 4-chloropyrimidine with potassium fluoride or cesium fluoride in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). This method provides high yields and is widely used in both academic and industrial settings. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthetic methods, such as using microwave-assisted synthesis to reduce reaction times and improve efficiency.
Biological Activities
4-Fluoro-Pyrimidine has been extensively studied for its biological activities, particularly in the context of antiviral and anticancer therapies. The fluorine atom at the 4-position enhances the lipophilicity of the molecule, facilitating its cellular uptake and improving its pharmacokinetic properties.
In antiviral research, 4-Fluoro-Pyrimidine has shown promise as a potent inhibitor of viral replication. Studies have demonstrated its efficacy against various RNA and DNA viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and influenza virus. The mechanism of action involves interference with viral RNA synthesis and protein processing, thereby inhibiting viral replication.
In cancer research, 4-Fluoro-Pyrimidine has been investigated for its potential as an anticancer agent. It has been shown to exhibit cytotoxic effects on various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action is believed to involve disruption of DNA synthesis and repair processes, leading to cell cycle arrest and apoptosis.
Recent Research Advancements
The field of medicinal chemistry is constantly evolving, and recent studies have shed new light on the potential applications of 4-Fluoro-Pyrimidine. One notable area of research is its use as a prodrug for targeted drug delivery. By attaching a targeting moiety to the pyrimidine ring, researchers have developed prodrugs that can selectively deliver therapeutic agents to specific tissues or cells, thereby reducing systemic toxicity and improving treatment efficacy.
An example of this approach is the development of prodrugs for treating neurodegenerative diseases such as Alzheimer's disease. These prodrugs are designed to cross the blood-brain barrier efficiently and release active compounds that can modulate key pathways involved in disease progression.
In addition to prodrug development, there has been significant interest in using 4-Fluoro-Pyrimidine as a scaffold for high-throughput screening (HTS) campaigns. HTS allows researchers to rapidly identify lead compounds with desired biological activities from large libraries of chemical entities. By incorporating 4-Fluoro-Pyrimidine into these libraries, researchers can leverage its unique properties to discover novel therapeutic agents for a wide range of diseases.
Safety Considerations
Safety is a critical aspect in the development of any pharmaceutical compound. While 4-Fluoro-Pyrimidine has shown promising biological activities, it is essential to conduct thorough safety evaluations before advancing it into clinical trials. Preclinical studies have generally indicated that 4-Fluoro-Pyrimidine is well-tolerated at therapeutic doses, but further investigations are needed to fully understand its toxicological profile.
Clinical trials are currently underway to evaluate the safety and efficacy of compounds derived from 4-Fluoro-Pyrimidine. These trials will provide valuable data on dosing regimens, pharmacokinetics, and potential side effects, which will be crucial for optimizing treatment protocols.
FUTURE PERSPECTIVES AND CONCLUSIONS
The future outlook for 4-Fluoro-Pyrimidine strong > is promising. Its unique chemical properties make it an attractive candidate for further exploration in drug discovery and development. Ongoing research efforts aim to optimize its structure for improved potency and selectivity while minimizing toxicity.
In conclusion, 4-Fluoro-Pyrimidine strong > (CAS No. 31462-55-2) represents a valuable tool in medicinal chemistry with diverse applications in antiviral and anticancer therapies. As research continues to advance, it is likely that new insights will emerge, further enhancing our understanding of this important compound and its potential therapeutic benefits. p >
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